![molecular formula C16H15N5O B2586497 2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide CAS No. 939922-98-2](/img/structure/B2586497.png)
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide, commonly known as MPTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTA belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Design and Synthesis for Drug Discovery : Research on compounds with related structural features focuses on the design, synthesis, and pharmacological evaluation for potential therapeutic applications. For instance, studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors show efforts in improving drug-like properties for therapeutic uses, such as cancer treatment (Shukla et al., 2012).
Anticancer and Antimicrobial Activities : Various research efforts have explored the synthesis and biological evaluation of compounds for their anticancer and antimicrobial activities. For example, studies on 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlight the potential selectivity and effectiveness of these compounds against specific cancer cell lines (Evren et al., 2019).
Inhibition of Specific Proteins or Enzymes : The design and synthesis of derivatives to target specific proteins or enzymes related to disease pathways is a common theme. This includes the development of inhibitors for proteins such as Collapsin Response Mediator Protein 1 (CRMP 1) as a potential treatment for lung cancer (Panchal et al., 2020).
Antioxidant Properties : Research on the antioxidant properties of novel compounds, including the synthesis, modelling, and molecular docking studies, indicates the potential for these compounds to act as antioxidant agents, which could have various therapeutic implications (Hossan, 2020).
properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16-18-20-21(19-16)11-15(22)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFFXIPIFQUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

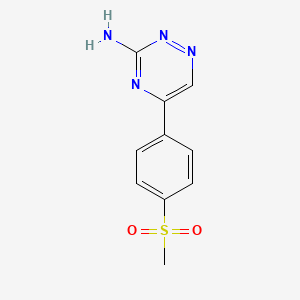
![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)
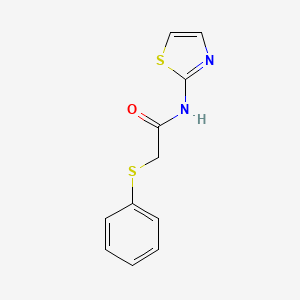

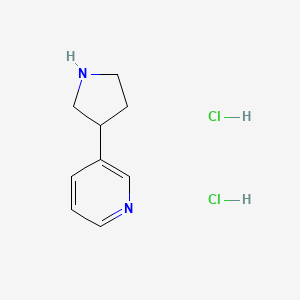
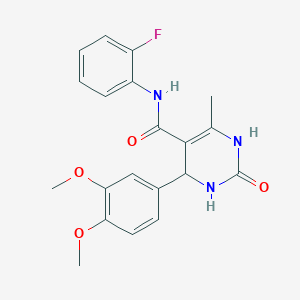
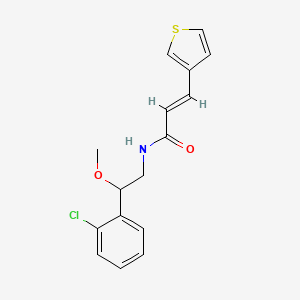
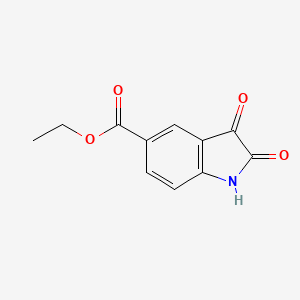
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
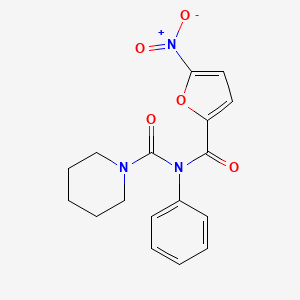
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
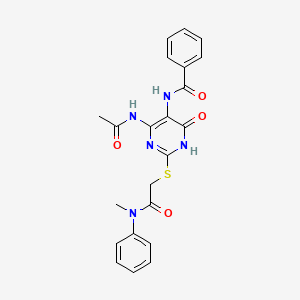
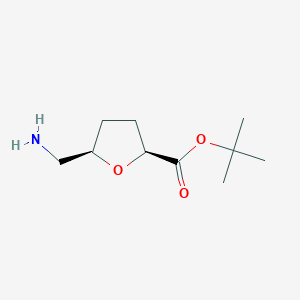
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)